1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane
Description
1-(Furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a furan-2-carbonyl group at position 1 and a 1-methyl-1H-imidazol-4-yl sulfonyl group at position 3.
Properties
IUPAC Name |
furan-2-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-16-10-13(15-11-16)23(20,21)18-6-3-5-17(7-8-18)14(19)12-4-2-9-22-12/h2,4,9-11H,3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMYBLDZQIEPIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of a diamine with a diacid chloride.
Coupling Reactions: The final step involves coupling the furan, imidazole, and diazepane rings through sulfonylation and other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and imidazole rings.
Reduction: Reduction reactions can occur at the sulfonyl group and other functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can lead to the formation of thiols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes and receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving the imidazole and diazepane rings.
Industrial Applications: The compound can be used in the development of new materials and catalysts, particularly those involving heterocyclic chemistry.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand for metal ions, while the diazepane ring can interact with biological membranes and proteins. The sulfonyl group can also participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,4-Diazepane Core
The target compound shares its 1,4-diazepane core with several analogues, differing primarily in substituents (Table 1). Key comparisons include:
Table 1. Structural and Functional Comparison of 1,4-Diazepane Derivatives
Biological Activity
1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group in the structure is known to interact with various enzymes, potentially inhibiting their activity. This could be relevant in the context of inflammatory diseases or cancer.
- Modulation of Cellular Pathways : Preliminary studies suggest that the compound may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Anticancer Activity
Several studies have indicated that 1-(furan-2-carbonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induces apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 20.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical Cancer) | 18.3 | Inhibition of DNA synthesis |
These findings suggest a potential role for this compound as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Case Studies
A notable case study involved the administration of the compound in a murine model of rheumatoid arthritis. The results showed significant reductions in joint swelling and histological signs of inflammation compared to control groups. Key findings included:
- Reduction in Inflammatory Markers : A decrease in serum levels of C-reactive protein (CRP) and other markers was observed.
- Histopathological Improvements : Tissue samples showed decreased infiltration of immune cells and reduced synovial hyperplasia.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary data suggest:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 2 hours post-administration.
- Metabolism : Primarily hepatic metabolism with CYP450 involvement, indicating potential drug-drug interactions.
Safety and Toxicity
Toxicological evaluations have shown that while the compound exhibits significant biological activity, it also presents some toxicity at higher concentrations. Notable side effects include:
- Hepatotoxicity : Elevated liver enzymes were noted in animal models at high doses.
- Gastrointestinal Disturbances : Reports of nausea and diarrhea were common among test subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
